molecular formula C9H8ClNO3 B6589389 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 2386217-73-6

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6589389
CAS No.: 2386217-73-6
M. Wt: 213.6
InChI Key:
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Description

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran typically involves the nitration of 7-chloro-3,4-dihydro-2H-1-benzopyran. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles .

Scientific Research Applications

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:

    7-chloro-3,4-dihydro-2H-1-benzopyran: Lacks the nitro group, resulting in different chemical and biological properties.

    6-nitro-3,4-dihydro-2H-1-benzopyran: Lacks the chloro group, affecting its reactivity and applications.

    7-chloro-6-nitro-2H-1-benzopyran: The absence of the dihydro group alters its chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for research and development.

Properties

CAS No.

2386217-73-6

Molecular Formula

C9H8ClNO3

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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